Ortho-Bromine Substitution: Calculated Lipophilicity Differentiation from Non-Brominated Parent Scaffold
The ortho-bromine substituent in 2-(2-bromophenyl)oxolane-2-carboxylic acid substantially increases calculated lipophilicity relative to the non-brominated 2-phenyloxolane-2-carboxylic acid parent scaffold. This difference has direct implications for membrane permeability, protein binding, and chromatographic retention behavior [1]. The bromine atom contributes additional molecular weight (271.11 vs. 192.21 g/mol) and polarizable electron density that alters the compound's partitioning characteristics .
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.66 (calculated, XLogP3) |
| Comparator Or Baseline | 2-Phenyloxolane-2-carboxylic acid: logP = 1.68 (calculated, XLogP3) |
| Quantified Difference | ΔlogP = +0.98 (approximately 10-fold increase in calculated partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm; target compound data from ChemSrc; comparator data from PubChem |
Why This Matters
This quantified lipophilicity difference informs solvent selection for purification, predicts altered membrane permeability in cellular assays, and provides a rational basis for selecting the brominated analog when increased hydrophobicity is required.
- [1] PubChem. 2-Phenyloxolane-2-carboxylic acid. CID: 53426394; Computed Properties: XLogP3 = 1.68. View Source
